molecular formula C7H12N2O B13326236 2,6-Diazaspiro[3.5]nonan-5-one

2,6-Diazaspiro[3.5]nonan-5-one

Cat. No.: B13326236
M. Wt: 140.18 g/mol
InChI Key: QQHXGKYNAYVGHK-UHFFFAOYSA-N
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Description

2,6-Diazaspiro[3.5]nonan-5-one is a heterocyclic compound with the molecular formula C7H12N2O. This compound features a spirocyclic structure, which is characterized by two rings sharing a single atom. The presence of nitrogen atoms in the ring system makes it an interesting subject for various chemical and biological studies.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2,6-Diazaspiro[3.5]nonan-5-one can be achieved through several methods. One common approach involves the cyclization of appropriate precursors under controlled conditions. For instance, the reaction of a suitable diamine with a carbonyl compound can lead to the formation of the spirocyclic structure. Specific reaction conditions, such as temperature, solvent, and catalysts, can vary depending on the desired yield and purity of the product .

Industrial Production Methods

Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and cost-effectiveness. The use of continuous flow reactors and automated systems can enhance the efficiency of the production process .

Chemical Reactions Analysis

Types of Reactions

2,6-Diazaspiro[3.5]nonan-5-one undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as sodium borohydride, and various electrophiles for substitution reactions. Reaction conditions, such as temperature, pressure, and solvent, are optimized based on the specific reaction being carried out .

Major Products Formed

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation can yield oxides, while substitution reactions can produce a wide range of substituted spirocyclic compounds .

Scientific Research Applications

2,6-Diazaspiro[3.5]nonan-5-one has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2,6-Diazaspiro[3.5]nonan-5-one involves its interaction with specific molecular targets. The nitrogen atoms in the ring can form hydrogen bonds and other interactions with biological molecules, influencing their activity. The exact pathways and targets can vary depending on the specific application and the biological system being studied .

Comparison with Similar Compounds

Similar Compounds

  • 2,6-Diazaspiro[3.5]nonan-7-one
  • 2,7-Diazaspiro[3.5]nonane
  • 8-hydroxy-2,6-diazaspiro[3.5]nonan-5-one dihydrochloride

Uniqueness

2,6-Diazaspiro[3.5]nonan-5-one is unique due to its specific spirocyclic structure and the presence of nitrogen atoms in the ring. This makes it a versatile compound for various chemical reactions and applications, distinguishing it from other similar compounds .

Properties

Molecular Formula

C7H12N2O

Molecular Weight

140.18 g/mol

IUPAC Name

2,6-diazaspiro[3.5]nonan-5-one

InChI

InChI=1S/C7H12N2O/c10-6-7(4-8-5-7)2-1-3-9-6/h8H,1-5H2,(H,9,10)

InChI Key

QQHXGKYNAYVGHK-UHFFFAOYSA-N

Canonical SMILES

C1CC2(CNC2)C(=O)NC1

Origin of Product

United States

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